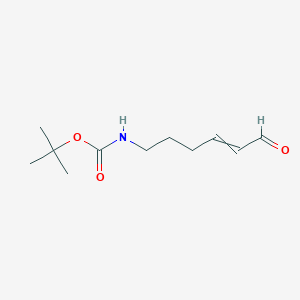
tert-Butyl (6-oxohex-4-en-1-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (6-oxohex-4-en-1-yl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis due to their stability and reactivity. This particular compound features a tert-butyl group, a hexenyl chain, and a carbamate functional group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of tert-Butyl (6-hydroxyhexyl)carbamate: One common method involves the oxidation of tert-butyl (6-hydroxyhexyl)carbamate using reagents such as pyridinium chlorochromate (PCC) in dichloromethane at room temperature.
Oxidation with Sodium Hypochlorite: Another method involves the use of sodium hypochlorite (NaOCl) in the presence of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) and potassium bromide (KBr) in dichloromethane and water.
Industrial Production Methods: Industrial production methods for tert-butyl (6-oxohex-4-en-1-yl)carbamate are similar to laboratory methods but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (6-oxohex-4-en-1-yl)carbamate can undergo further oxidation reactions to form more oxidized products.
Reduction: The compound can be reduced to form tert-butyl (6-hydroxyhex-4-en-1-yl)carbamate using reducing agents such as sodium borohydride (NaBH4).
Substitution: It can participate in substitution reactions where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), sodium hypochlorite (NaOCl), TEMPO.
Reduction: Sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles depending on the desired product.
Major Products Formed:
Oxidation: More oxidized carbamate derivatives.
Reduction: tert-Butyl (6-hydroxyhex-4-en-1-yl)carbamate.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: tert-Butyl (6-oxohex-4-en-1-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound can be used in the development of pharmaceuticals due to its ability to form stable carbamate linkages, which are important in drug design.
Industry:
Mechanism of Action
The mechanism of action of tert-butyl (6-oxohex-4-en-1-yl)carbamate involves its ability to form stable carbamate linkages. These linkages can interact with various molecular targets, including enzymes and receptors, to exert their effects. The compound can inhibit esterases and other enzymes by forming stable carbamate-enzyme complexes .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar reactivity but lacking the hexenyl chain.
tert-Butyl (4-ethynylphenyl)carbamate: Another carbamate with an ethynylphenyl group instead of the hexenyl chain.
Uniqueness: tert-Butyl (6-oxohex-4-en-1-yl)carbamate is unique due to its specific structure, which includes a hexenyl chain and a carbamate functional group. This structure provides it with distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
646062-88-6 |
|---|---|
Molecular Formula |
C11H19NO3 |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl N-(6-oxohex-4-enyl)carbamate |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9-13/h5,7,9H,4,6,8H2,1-3H3,(H,12,14) |
InChI Key |
QQVSSIIOMQWLSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


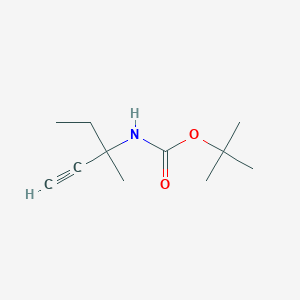
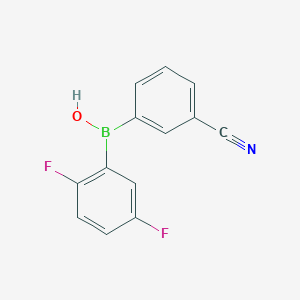

![1-Pyrrolidinecarboxylic acid,2-[[4-[[[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl]amino]-1-piperidinyl]carbonyl]-,1,1-dimethylethyl ester,(2S)-](/img/structure/B12602097.png)
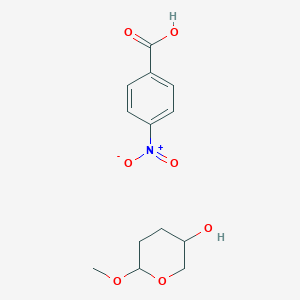
![5-Chloro-2-{[(triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B12602112.png)
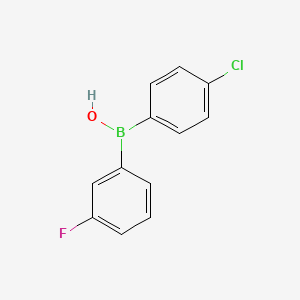
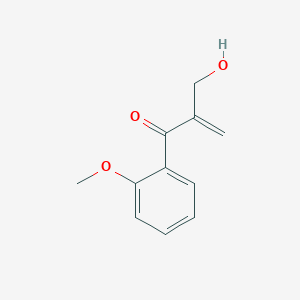
![1-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B12602126.png)
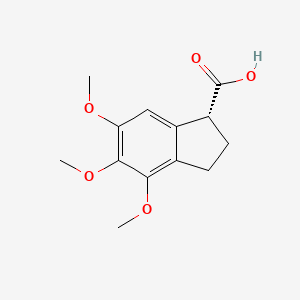
![4-Thiazolidinone, 2-(3-methoxyphenyl)-3-[(3-methoxyphenyl)methyl]-](/img/structure/B12602132.png)
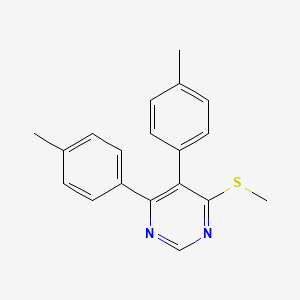
![Ethyl 3-{4-[(trifluoromethyl)sulfanyl]phenyl}propanoate](/img/structure/B12602137.png)
stannane](/img/structure/B12602153.png)
